molecular formula C22H24N2O2 B2474192 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethylbenzamide CAS No. 851407-70-0

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethylbenzamide

Cat. No. B2474192
CAS RN: 851407-70-0
M. Wt: 348.446
InChI Key: BVSNZSSFUAFBQF-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethylbenzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A is a cholinergic agonist, which means that it interacts with the cholinergic system in the body. The cholinergic system is involved in a wide range of physiological processes, including memory, attention, and muscle control. In

Scientific Research Applications

Chemical Synthesis and Cyclization Reactions

One of the foundational studies involves the co-cyclization of nitrogen-containing acetylenes induced by a nickel triphenylphosphine complex, leading to the formation of aminoindane, isoindoline, and isoindolinone derivatives. This process is significant for synthesizing compounds with potential biological activities (Duckworth et al., 1996).

Antitumor Agents

Research into phenyl-substituted derivatives of "minimal" DNA-intercalating agents, such as N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide, has shown that specific modifications can enhance antitumor activity. This exploration into the structural activity relationship provides insights into designing more effective anticancer drugs (Atwell et al., 1989).

Novel Anticancer Agents

A study by Fang et al. (2016) on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed that these compounds exhibited moderate to high levels of antitumor activities. The research demonstrated a potential pathway for developing new anticancer agents (Fang et al., 2016).

Antifungal Activity

The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida species, with enhanced plasmatic stability through specific modifications, highlights the potential of these compounds in treating fungal infections. This example illustrates the broader applicability of the chemical structure in developing new antifungal treatments (Bardiot et al., 2015).

Synthetic Route Development

The development of practical and scalable synthetic routes for complex molecules is crucial in medicinal chemistry. For instance, a novel synthesis route for YM758 monophosphate, a potent If current channel inhibitor, showcases the importance of efficient synthesis methods in drug development (Yoshida et al., 2014).

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-13-9-14(2)11-19(10-13)21(25)23-8-7-18-12-17-6-5-15(3)16(4)20(17)24-22(18)26/h5-6,9-12H,7-8H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSNZSSFUAFBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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